molecular formula C15H18N2O4S B2408604 ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate CAS No. 1022789-35-0

ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B2408604
CAS No.: 1022789-35-0
M. Wt: 322.38
InChI Key: ZZEJARMIQWCWFO-UHFFFAOYSA-N
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Description

Ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoxadiazocine core, a thioxo group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazocine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazocine ring.

    Introduction of the Thioxo Group: The thioxo group is introduced through a thiolation reaction, often using reagents such as Lawesson’s reagent or phosphorus pentasulfide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the thioxo group to a thiol or other sulfur-containing groups.

    Substitution: The methoxy and ethyl ester groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its chemical properties may be exploited in the development of new materials with specific functionalities, such as catalysts or sensors.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.

Mechanism of Action

The mechanism of action of ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Ethyl 10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties

Properties

IUPAC Name

ethyl 6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-4-20-13(18)10-11-8-6-5-7-9(19-3)12(8)21-15(10,2)17-14(22)16-11/h5-7,10-11H,4H2,1-3H3,(H2,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEJARMIQWCWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C3=C(C(=CC=C3)OC)OC1(NC(=S)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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